2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Chiral resolution Stereospecific binding Kinase selectivity

This racemic 3-oxo-2,3-dihydropyridazine-4-carboxylic acid features a chiral N2-(1-(4-fluorophenyl)ethyl) group, a critical scaffold for Tec family kinase selectivity studies (ITK vs. BTK) and xanthine oxidase inhibitor development. The para-fluorophenyl motif blocks CYP450 oxidative metabolism, enabling fluorine-scanning SAR with N2-(4-fluorophenyl) (CAS 946505-09-5) and unsubstituted (CAS 54404-06-7) analogs. Procure the racemate for chiral resolution to obtain individual (R)- and (S)-enantiomers, enabling stereochemistry-activity relationship investigations.

Molecular Formula C13H11FN2O3
Molecular Weight 262.24 g/mol
Cat. No. B11797993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Molecular FormulaC13H11FN2O3
Molecular Weight262.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)N2C(=O)C(=CC=N2)C(=O)O
InChIInChI=1S/C13H11FN2O3/c1-8(9-2-4-10(14)5-3-9)16-12(17)11(13(18)19)6-7-15-16/h2-8H,1H3,(H,18,19)
InChIKeyLQIRSCBQVFYLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: A Chiral N2-Substituted Pyridazinone Scaffold for Selective Kinase Probe Development


The compound 2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443289-35-7, MF: C13H11FN2O3, MW: 262.24) is a member of the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid family . This class serves as a versatile scaffold in medicinal chemistry, with derivatives showing activity against xanthine oxidase (XO), interleukin-2-inducible T-cell kinase (ITK), and cannabinoid receptor type 2 (CB2) [1]. The defining structural feature of the target compound is an N2-substituted chiral 1-(4-fluorophenyl)ethyl group, which introduces a stereocenter adjacent to the pyridazinone core . This specific substitution pattern distinguishes it from simpler N2-aryl or N2-alkyl analogs and provides a unique vector for exploring stereospecific interactions with biological targets, particularly in kinase inhibitor design [2].

Why Close Analogs of 2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Cannot Be Interchanged in Research


Generic substitution within the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid class is inadvisable due to the profound impact of the N2-substituent on target selectivity, potency, and physicochemical properties. A head-to-head study of ITK inhibitors revealed that the N2-substituent is a critical determinant of kinase selectivity: compound 22 (N2-3,5-difluorophenyl) achieved potent ITK inhibition (IC50 = 0.19 µM) but with partial BTK inhibition, whereas compound 9 (N2-3-fluorophenyl) demonstrated superior selectivity with no measurable BTK inhibition [1]. This demonstrates that even minor modifications to the N2-aryl group can dramatically alter the off-target profile. The target compound's unique N2-(1-(4-fluorophenyl)ethyl) group introduces a chiral center and an ethyl linker, features absent in the flat N2-(4-fluorophenyl) analog (CAS 946505-09-5) . This structural difference is expected to confer distinct binding poses and pharmacokinetic properties, making the compounds non-interchangeable for any SAR or probe development campaign [2].

Quantitative Differentiation Guide: 2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid vs. Key Analogs


Chiral N2-(1-(4-Fluorophenyl)ethyl) Substituent Enables Stereospecific Target Engagement vs. Achiral N2-(4-Fluorophenyl) Analog

The target compound possesses a chiral N2-(1-(4-fluorophenyl)ethyl) substituent, introducing a stereocenter that is absent in the otherwise structurally similar N2-(4-fluorophenyl) analog (CAS 946505-09-5) . In medicinal chemistry, the 1-(4-fluorophenyl)ethyl motif is a privileged chiral building block widely used to enhance stereospecific target engagement and improve pharmacokinetic profiles of drug candidates . The presence of this chiral center provides a synthetic handle for enantiomeric resolution and enables the exploration of stereochemistry-dependent biological activity, a capability not offered by the simpler N2-aryl analog .

Chiral resolution Stereospecific binding Kinase selectivity

N2-Substituent Drives ITK vs. BTK Selectivity: Evidence from a 3-Oxo-2,3-dihydropyridazine Derivative Panel

In a comprehensive SAR study of 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors, the N2-substituent was identified as the primary determinant of kinase selectivity [1]. Two head-to-head comparators illustrate this: compound 22 (N2-3,5-difluorophenyl) showed potent dual ITK/BTK inhibition (ITK IC50 = 0.19 µM; partial BTK inhibition), while compound 9 (N2-3-fluorophenyl) was highly selective for ITK (ITK IC50 = 0.87 µM) with no measurable BTK inhibition [1]. This demonstrates that the N2-aryl substitution pattern directly controls the selectivity window. The target compound's N2-(1-(4-fluorophenyl)ethyl) group represents a distinct substitution that is expected to produce a unique selectivity profile compared to either comparator [2].

ITK BTK Kinase selectivity T-cell leukemia

Pyridazinone-4-Carboxylic Acid Scaffold Demonstrates Validated Xanthine Oxidase Inhibitory Activity Across Aryl Derivatives

The 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold has been validated as a novel chemotype for xanthine oxidase (XO) inhibition [1]. In a systematic study, a series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives were synthesized and evaluated for in vitro XO inhibition, using febuxostat and allopurinol as standard controls [1]. Most hydrazide derivatives exhibited potency in the micromolar range, with the most promising compound 8b showing a unique binding mode distinct from febuxostat [2]. The target compound's 4-carboxylic acid moiety positions it as a versatile intermediate for further derivatization into amides, hydrazides, and esters for exploring XO and related enzyme inhibition [3].

Xanthine oxidase Hyperuricemia Gout

N2-(1-(4-Fluorophenyl)ethyl) Group Enhances Lipophilicity and Predicted Metabolic Stability vs. Unsubstituted Core

The introduction of the N2-(1-(4-fluorophenyl)ethyl) group to the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid core significantly increases lipophilicity relative to the unsubstituted core scaffold (CAS 54404-06-7) . The para-fluorophenyl motif is a well-established strategy in medicinal chemistry for enhancing metabolic stability by blocking cytochrome P450-mediated oxidation at the para position, while the ethyl linker provides conformational flexibility . Pyridazinone analogs incorporating fluorinated phenyl groups have demonstrated improved metabolic stability in preclinical studies, with fluorine substitution at the para position conferring resistance to oxidative metabolism [1].

Lipophilicity Metabolic stability Fluorine substitution Physicochemical properties

Optimal Research Application Scenarios for 2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid


Tec Family Kinase Probe Development (ITK/BTK/RLK)

The distinctive N2-(1-(4-fluorophenyl)ethyl) substituent of this compound makes it a valuable scaffold for synthesizing a focused library of 3-oxo-2,3-dihydropyridazine derivatives to systematically explore Tec family kinase selectivity [1]. Based on the established SAR demonstrating that the N2-substituent controls ITK vs. BTK selectivity [1], the target compound can be functionalized via the 4-carboxylic acid and 6-position to generate analogs with potentially novel selectivity profiles distinct from the reported N2-fluorophenyl and N2-difluorophenyl series. The chiral center provides an additional dimension for exploring stereospecific kinase interactions.

Xanthine Oxidase Inhibitor Lead Optimization

The 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold is a validated chemotype for xanthine oxidase inhibition with a unique binding mode distinct from clinical standards febuxostat and allopurinol [2]. The target compound's 4-carboxylic acid can be readily converted to hydrazides, amides, and esters to generate derivatives for XO inhibition screening. The N2-(1-(4-fluorophenyl)ethyl) group offers an underexplored substitution vector that may enhance potency or selectivity over the previously reported N2-unsubstituted and 6-aryl series.

Stereochemistry-Activity Relationship (SSAR) Studies

The chiral 1-(4-fluorophenyl)ethyl group at the N2 position provides a handle for enantiomeric resolution and stereochemistry-activity relationship studies . Procurement of the racemic mixture allows for chiral chromatographic separation to obtain individual (R)- and (S)-enantiomers, enabling head-to-head comparison of stereospecific biological activity. The 1-(4-fluorophenyl)ethyl motif is a recognized privileged chiral building block in drug discovery, and its incorporation into the pyridazinone scaffold creates opportunities for studying stereochemistry-dependent target engagement.

Metabolic Stability Optimization via Fluorine Scanning

The para-fluorophenyl group in the target compound blocks a primary site of cytochrome P450-mediated oxidative metabolism, a strategy validated in pyridazinone-based kinase inhibitor programs [3]. This compound can serve as a comparator in fluorine-scanning SAR studies, where the impact of fluorine position (ortho vs. meta vs. para) and the presence/absence of the ethyl linker on metabolic stability, plasma protein binding, and oral bioavailability are systematically evaluated. The unsubstituted analog (CAS 54404-06-7) and the N2-(4-fluorophenyl) analog (CAS 946505-09-5) provide natural reference points for such studies.

Quote Request

Request a Quote for 2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.